molecular formula C26H41Br2NO4 B1678381 Pinaverium bromide CAS No. 53251-94-8

Pinaverium bromide

カタログ番号: B1678381
CAS番号: 53251-94-8
分子量: 591.4 g/mol
InChIキー: IKGXLCMLVINENI-QOXGANSBSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピナベリウム臭化物は、主に過敏性腸症候群や胆道系の機能性障害などの機能性消化器疾患の治療に使用される薬剤です .

製造方法

合成経路と反応条件: ピナベリウム臭化物の合成は、いくつかの段階を必要とする。 一方法は、ノポールのハロゲン化、続いてブロモエタノールアルカリ金属化合物との縮合、さらにモルホリン、2-ブロモ-4、5-ジメトキシブロモベンジルとの反応生成物との縮合を含む . 別の方法は、化合物オレフィン還元反応を用いてピナベリウム臭化物を調製する . 反応条件は通常、中程度の温度と、ラネーニッケルなどの触媒の使用を含む .

工業的生産方法: ピナベリウム臭化物の工業的生産方法は、収率と純度を向上させることを目的としている。 改良された調製プロセスでは、安価な出発原料とより穏やかな反応条件を用い、設備への要求を軽減し、副作用や不純物の発生を最小限に抑える . このプロセスで製造された製品の純度は、99.8%に達することができる .

化学反応解析

反応の種類: ピナベリウム臭化物は、置換反応や還元反応など、さまざまな化学反応を受ける .

一般的な試薬と条件: ピナベリウム臭化物の合成に用いられる一般的な試薬には、ブロモエタノール、モルホリン、および2-ブロモ-4、5-ジメトキシブロモベンジルが含まれる . 反応は通常、中程度の温度で、ラネーニッケルなどの触媒を用いて行われる .

生成される主な生成物: これらの反応から生成される主な生成物は、ピナベリウム臭化物そのものであり、高純度で高収率で得られる .

科学研究への応用

ピナベリウム臭化物は、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用がある。 医学では、過敏性腸症候群や胆道系の機能性障害の症状的治療に使用されている . 化学では、アッセイと溶解度研究のための分光光度法の開発と検証に使用されている . 過敏性腸症候群におけるピナベリウム臭化物の治療後効果を評価する研究も行われている .

生化学分析

Biochemical Properties

Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .

Cellular Effects

This compound mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .

Temporal Effects in Laboratory Settings

The post-treatment therapeutic effects (PTTE) of this compound have been studied. Three days after this compound was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .

Metabolic Pathways

The metabolic pathway of this compound involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .

Transport and Distribution

This compound is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .

科学的研究の応用

Clinical Applications

  • Irritable Bowel Syndrome (IBS) :
    • Efficacy : Numerous studies have demonstrated that pinaverium bromide significantly improves symptoms of IBS, including abdominal pain and bowel irregularities. A systematic review indicated that this compound has a high efficacy rate in relieving IBS symptoms, with total effective rates reaching up to 96.67% when combined with cognitive behavioral therapy .
    • Combination Therapy : Research has shown that combining this compound with simethicone enhances its effectiveness in treating various IBS subtypes. A nationwide study found that this combination improved abdominal pain and bloating across all IBS types after four weeks of treatment .
  • Gastrointestinal Disorders :
    • This compound is also utilized for treating functional gastrointestinal disorders beyond IBS, such as functional dyspepsia and chronic abdominal pain. Its ability to reduce smooth muscle contractions aids in managing these conditions effectively .
  • Case Studies :
    • A notable case involved a patient who developed acute hepatitis after starting this compound while on other medications. This case highlights the importance of monitoring liver function when initiating treatment with this compound, especially in patients with pre-existing conditions .

Safety Profile

This compound is generally well-tolerated, with few reported side effects. Clinical trials have shown low incidence rates of adverse reactions, making it suitable for long-term use in patients with chronic gastrointestinal issues. Importantly, it does not exhibit anticholinergic effects or significant cardiovascular impacts, which is beneficial for elderly patients or those with cardiovascular diseases .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments for IBS revealed that it outperformed placebo in symptom relief. In trials involving various dosages and combinations, this compound consistently demonstrated superior results in reducing abdominal pain and improving stool consistency compared to other conventional therapies .

生物活性

Pinaverium bromide (PB) is a quaternary ammonium compound primarily used as an antispasmodic agent for gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It exhibits various biological activities through its mechanism of action as a calcium channel blocker, selectively targeting smooth muscle in the gastrointestinal tract. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily acts by blocking voltage-dependent calcium channels , which inhibits calcium influx into smooth muscle cells. This action leads to muscle relaxation in the gastrointestinal tract, contributing to its antispasmodic effects. Research indicates that this compound effectively relaxes various gastrointestinal structures, including the esophagus, stomach, and intestines .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Spasmolytic Activity : Demonstrated through in vitro and in vivo studies that show significant relaxation of intestinal smooth muscle .
  • Antimicrobial Properties : Recent studies suggest that this compound exhibits antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, potentially disrupting biofilm formation and enhancing the efficacy of conventional antibiotics .
  • Anti-inflammatory Effects : PB has been shown to inhibit neutrophil migration and reduce reactive oxygen species (ROS) production in inflammatory models .

Irritable Bowel Syndrome (IBS)

This compound has been extensively studied for its efficacy in treating IBS. A systematic review and meta-analysis indicated that PB significantly alleviates overall IBS symptoms compared to placebo with a standardized mean difference (SMD) of 0.64 .

Key Findings from Clinical Trials :

  • A study involving 100 mg PB plus 300 mg simethicone showed improvement in abdominal pain and bloating across all IBS subtypes after four weeks of treatment .
  • Another trial found that PB treatment resulted in a higher percentage of clinical responders compared to placebo, with significant improvements noted in pain relief and stool consistency over a follow-up period .

Data Table: Summary of Clinical Studies on this compound

Study ReferencePopulationTreatmentOutcome MeasuresResults
Refractory dyspepsia patientsPB vs. ControlAdequate relief response rateNo significant difference (P = 0.697)
IBS patientsPB + SimethiconeAbdominal pain, bloatingSignificant improvement
IBS patientsPB vs. PlaceboOverall symptom reliefSMD = 0.64, significant improvement

Safety Profile

This compound is generally well-tolerated with minimal side effects. Studies have shown no significant cardiovascular effects or anticholinergic side effects at therapeutic doses . Adverse events reported were comparable between treatment and control groups in clinical trials.

特性

CAS番号

53251-94-8

分子式

C26H41Br2NO4

分子量

591.4 g/mol

IUPAC名

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1

InChIキー

IKGXLCMLVINENI-QOXGANSBSA-M

SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

異性体SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

正規SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

外観

Solid powder

Key on ui other cas no.

53251-94-8

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

59995-65-2 (Parent)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide
Dicetel
Eldicet
pinaverium
pinaverium bromide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinaverium bromide
Reactant of Route 2
Reactant of Route 2
Pinaverium bromide
Reactant of Route 3
Pinaverium bromide
Reactant of Route 4
Reactant of Route 4
Pinaverium bromide
Reactant of Route 5
Reactant of Route 5
Pinaverium bromide
Reactant of Route 6
Pinaverium bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。